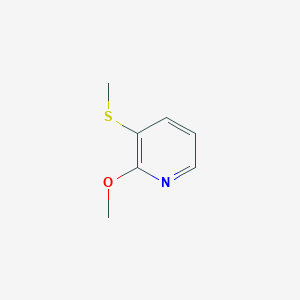

2-Methoxy-3-(methylthio)pyridine

Description

Significance of Pyridine (B92270) Scaffolds in Contemporary Chemical Research

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a ubiquitous and highly significant scaffold in the field of medicinal chemistry. chemicalbook.comcymitquimica.com It is considered a "privileged scaffold" due to its presence in a multitude of biologically active compounds and FDA-approved drugs. cymitquimica.comgoogle.comsigmaaldrich.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is crucial for molecular recognition and binding to biological targets such as enzymes and receptors. nih.gov This feature, combined with the ring's aromaticity and ability to be functionalized at various positions, allows for the fine-tuning of a molecule's physicochemical properties, including solubility and bioavailability. researchgate.net

Pyridine derivatives are found in numerous natural products, such as vitamins like niacin and pyridoxine, and alkaloids. cymitquimica.comresearchgate.net Their synthetic versatility has led to their incorporation into a wide range of therapeutic agents, including those with anticancer, anti-ulcer, and central nervous system activities. nih.gov In fact, it is estimated that over 7,000 existing drug molecules contain a pyridine nucleus, highlighting its profound impact on drug discovery and development. chemicalbook.comcymitquimica.com

Overview of Methoxy- and Methylthio-Substituted Heterocycles in Academic Inquiry

The introduction of methoxy (B1213986) (-OCH₃) and methylthio (-SCH₃) groups onto heterocyclic rings is a common strategy in organic synthesis to modulate the electronic properties and reactivity of the core structure. Methoxy groups, being electron-donating through resonance but electron-withdrawing inductively, can influence the reactivity of the heterocyclic ring in various ways. For instance, a 2-methoxypyridine (B126380) has a less basic nitrogen atom compared to an unsubstituted pyridine, a property that can be exploited in multi-step syntheses to prevent unwanted side reactions. nih.gov Methoxy-substituted pyridines are key intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals. nih.govnih.gov

Contextualization of 2-Methoxy-3-(methylthio)pyridine within Advanced Organic Synthesis and Chemical Biology

While dedicated research on this compound is not extensively documented in publicly available literature, its structure suggests significant potential as a versatile building block in both advanced organic synthesis and chemical biology. The compound combines the features of a 2-methoxypyridine with a 3-methylthio substituent, offering multiple sites for chemical modification.

The 2-methoxy group can serve as a synthetic handle, for example, by being a leaving group in nucleophilic aromatic substitution reactions or by directing ortho-lithiation. The adjacent methylthio group at the 3-position can also be a site for further functionalization, such as oxidation to the corresponding sulfoxide (B87167) or sulfone, which dramatically alters the electronic properties and reactivity of the pyridine ring.

The potential utility of this substitution pattern is exemplified by structurally related compounds. For instance, 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole is a key intermediate in the synthesis of the proton-pump inhibitor rabeprazole (B1678785) sodium. google.com This highlights the importance of the substituted pyridine-thioether linkage in the construction of complex, pharmaceutically active molecules. The availability of related building blocks like 5-Bromo-2-methoxy-3-(methylthio)pyridine further suggests that this class of compounds is designed for use in cross-coupling reactions to build molecular complexity. bldpharm.com

Research Aims and Objectives for Comprehensive Investigation of this compound

Given the limited specific research on this compound, a comprehensive investigation is warranted to fully elucidate its chemical properties and potential applications. The primary research aims should be:

To develop and optimize synthetic routes for the efficient and scalable production of this compound.

To thoroughly characterize the physicochemical and spectroscopic properties of the compound.

To explore the reactivity of the compound , focusing on transformations of the methoxy and methylthio groups, as well as modifications of the pyridine ring itself.

To investigate the potential of this compound as a scaffold in the synthesis of novel, biologically active molecules through its incorporation into larger, more complex structures.

To evaluate the potential of the compound and its derivatives in chemical biology as probes or modulators of biological processes.

By systematically addressing these objectives, the scientific community can unlock the full potential of this compound as a valuable tool in chemical innovation.

Chemical Compound Data

Below are tables detailing the properties of this compound and a list of other chemical compounds mentioned in this article.

Properties of this compound

| Property | Value | Source |

| CAS Number | 207732-29-4 | chemicalbook.com |

| Molecular Formula | C₇H₉NOS | chemenu.com |

| Molecular Weight | 155.22 g/mol | chemenu.com |

| IUPAC Name | 2-methoxy-3-(methylsulfanyl)pyridine | chemenu.com |

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-3-methylsulfanylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-9-7-6(10-2)4-3-5-8-7/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBQJTCPENUHFQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methoxy 3 Methylthio Pyridine and Analogues

Direct Synthetic Routes to the 2-Methoxy-3-(methylthio)pyridine Core

The de novo construction of the pyridine (B92270) ring offers a powerful approach to introduce desired substitution patterns from acyclic precursors. Methodologies such as cycloaddition and multi-component reactions are at the forefront of these strategies.

Cycloaddition Reactions in Pyridine Ring Construction

Cycloaddition reactions provide an elegant and atom-economical way to assemble the pyridine ring. utdallas.edu The hetero-Diels-Alder reaction, a [4+2] cycloaddition, and transition metal-catalyzed [2+2+2] cycloadditions are prominent examples. chegg.comgoogle.com

In the context of synthesizing this compound, a hypothetical [2+2+2] cycloaddition could be envisioned (see Table 1). This reaction would involve the co-cyclization of two alkyne molecules with a nitrile. prepchem.comgoogle.com For instance, the reaction of methoxyacetylene (B14055853) and an alkyne bearing a methylthio group with a suitable nitrile, such as acetonitrile, in the presence of a transition metal catalyst like cobalt(I) or iron(II), could potentially lead to the desired pyridine ring. prepchem.comguidechem.com The regioselectivity of such reactions is a critical aspect and is often influenced by the nature of the substituents on the alkynes and the catalyst system employed. guidechem.com

Inverse electron demand Diels-Alder reactions represent another viable pathway. chembk.com This approach typically involves the reaction of an electron-poor diene, such as a 1,2,4-triazine (B1199460), with an electron-rich dienophile. chembk.com To construct the this compound scaffold, one could hypothetically use an enamine or enol ether derived from a ketone or aldehyde containing a methylthio group as the dienophile. The subsequent cycloaddition with a suitably substituted 1,2,4-triazine would form a bicyclic intermediate that, upon extrusion of a small molecule like nitrogen, would yield the aromatic pyridine ring. chembk.com

| Reactants | Reaction Type | Catalyst/Conditions | Product |

| Methoxyacetylene, 1-(Methylthio)propyne, Acetonitrile | [2+2+2] Cycloaddition | Fe(II) or Co(I) complex | 2-Methoxy-3-(methylthio)-x,y-dimethylpyridine |

| Substituted 1,2,4-triazine, Enamine of a methylthio-substituted ketone | Inverse Demand Diels-Alder | Thermal or high pressure, followed by aromatization | Substituted this compound |

Multi-Component Reaction Approaches to Pyridine Systems

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most of the atoms of the starting materials. Current time information in Bangalore, IN.guidechem.com Several named reactions, such as the Hantzsch and Guareschi-Thorpe syntheses, are classic examples of MCRs for pyridine synthesis. nih.gov

A plausible MCR strategy for this compound could involve a Hantzsch-type condensation. This would require the reaction of a β-ketoester or a related active methylene (B1212753) compound bearing a methylthio group, an aldehyde, and an ammonia (B1221849) source. clockss.org To introduce the 2-methoxy group, a subsequent functionalization step would likely be necessary.

Alternatively, a Bohlmann-Rahtz pyridine synthesis could be adapted. This reaction involves the condensation of an enamine with an α,β-unsaturated carbonyl compound. nih.gov By carefully selecting the starting materials, one could potentially construct the desired substitution pattern. For example, an enamine derived from a β-keto compound bearing a methoxy (B1213986) group could react with an α,β-unsaturated ketone or aldehyde containing a methylthio substituent.

More modern MCRs often utilize nanocatalysts to improve efficiency and yields. researchgate.net For instance, the synthesis of 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles has been achieved through a three-component reaction of an aldehyde, malononitrile, and a thiol in the presence of a metal-organic framework (MOF) catalyst. rsc.org While this specific example leads to a different substitution pattern, it highlights the potential of MCRs to assemble highly functionalized pyridines. A hypothetical MCR for the target compound is outlined in Table 2.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product |

| Methyl 3-oxo-4-(methylthio)butanoate | Formaldehyde | Ammonia | Hantzsch-type condensation, followed by oxidation | 2,6-unsubstituted-3-(methylthio)-4-methoxycarbonyl-5-hydroxypyridine |

| Enamine of 1-methoxyacetone | 3-(Methylthio)acrolein | Ammonium acetate | Bohlmann-Rahtz type synthesis | 2-Methoxy-3-(methylthio)-5-methylpyridine |

Regioselective Functionalization Strategies for Pyridine Precursors

The direct functionalization of a pre-existing pyridine ring is a powerful strategy that avoids the need for de novo ring synthesis. This approach relies on the inherent reactivity of the pyridine ring or the use of directing groups to achieve regioselectivity.

The pyridine ring is generally electron-deficient, making it susceptible to nucleophilic attack, especially at the 2- and 4-positions. However, direct C-H functionalization methods have emerged as a powerful tool. For instance, the Minisci reaction allows for the introduction of alkyl groups at the C-2 or C-4 position of a protonated pyridine ring via a radical mechanism. While not directly applicable to the introduction of methoxy or methylthio groups, it showcases the potential of direct functionalization.

A more relevant approach for the synthesis of this compound would be the sequential introduction of the two substituents onto a pyridine core. This could involve, for example, the initial introduction of a methoxy group, followed by the regioselective introduction of the methylthio group at the adjacent position, or vice versa. The success of such a strategy hinges on the ability to control the regioselectivity of each step, which can be influenced by the electronic nature of the existing substituent and the reaction conditions. The use of directing groups can be instrumental in achieving the desired regiochemical outcome. nih.gov

Precursor-Based Synthesis and Derivatization

Building upon a pre-formed pyridine ring, the desired methoxy and methylthio groups can be installed through a variety of established chemical transformations. This approach often offers a more predictable and controlled route to the final product.

Installation of Methoxy Group through Etherification Reactions

The introduction of a methoxy group onto a pyridine ring can be readily achieved through nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen, with sodium methoxide (B1231860). researchgate.netchemicalbook.com The reactivity of halopyridines towards nucleophilic substitution is generally higher for 2- and 4-halopyridines compared to 3-halopyridines.

A practical route to a precursor for this compound is the synthesis of 2-bromo-3-methoxypyridine. This can be accomplished by the methylation of 2-bromo-3-pyridinol with methyl iodide in the presence of a base like potassium hydroxide. prepchem.com Another relevant precursor is 2-chloro-3-nitropyridine, which can be synthesized by the nitration of 2-pyridone followed by chlorination with thionyl chloride. guidechem.com The 2-chloro group in this compound is activated by the adjacent electron-withdrawing nitro group and can be displaced by sodium methoxide to yield 2-methoxy-3-nitropyridine. chemimpex.com The nitro group can then be reduced to an amino group, which can be further transformed into the desired methylthio group.

| Starting Material | Reagents | Product | Yield | Reference |

| 2-Bromo-3-pyridinol | CH3I, KOH, DMSO | 2-Bromo-3-methoxypyridine | 68% | prepchem.com |

| 2,5-Dibromopyridine | NaOH, Methanol | 5-Bromo-2-methoxypyridine | 98% | chemicalbook.com |

| 2,6-Dibromo-3-aminopyridine | NaOMe, 1,4-Dioxane | 6-Bromo-2-methoxy-3-aminopyridine | 98% | nih.gov |

| 2-Chloro-3-nitropyridine | NaOMe, DMF | 2-Methoxy-3-nitropyridine | - | chemimpex.com |

Introduction of Methylthio Moiety via Thiolation or Alkylation

The methylthio group can be introduced onto the pyridine ring through several methods, including nucleophilic substitution with a thiolate or by directed metallation followed by quenching with an electrophilic sulfur source.

Starting from a suitably functionalized methoxypyridine precursor, such as 2-methoxy-3-bromopyridine, a nucleophilic substitution reaction with sodium thiomethoxide could potentially yield the target compound. The success of this reaction would depend on the relative reactivity of the C-Br bond towards nucleophilic attack.

A more direct approach involves the directed ortho-metallation of 2-methoxypyridine (B126380). The methoxy group can direct the lithiation to the C-3 position. clockss.org Quenching the resulting lithiated intermediate with dimethyl disulfide (DMDS) would then install the methylthio group at the desired position. clockss.orgrsc.org This method offers a high degree of regiocontrol.

Another strategy starts from 2-chloro-3-nitropyridine. chembk.comguidechem.com After conversion to 2-methoxy-3-nitropyridine, the nitro group can be reduced to an amine. google.com The resulting 2-methoxy-3-aminopyridine can then undergo a Sandmeyer-type reaction, where diazotization followed by treatment with a sulfur nucleophile, such as potassium ethyl xanthate and subsequent hydrolysis and alkylation, or direct reaction with dimethyl disulfide in the presence of a copper catalyst, could introduce the methylthio group.

| Starting Material | Reagents | Product | Plausible Method | Reference |

| 2-Methoxypyridine | 1. t-BuLi, Et2O; 2. (CH3S)2 | This compound | Directed ortho-metallation followed by quenching | clockss.org |

| 2-Methoxy-3-bromopyridine | NaSMe | This compound | Nucleophilic aromatic substitution | Plausible |

| 2-Methoxy-3-aminopyridine | 1. NaNO2, H+; 2. KSCN, Cu+; 3. CH3I | This compound | Sandmeyer-type reaction | Plausible |

Utility of Halopyridines as Synthetic Intermediates

Halogenated pyridines are versatile and widely utilized precursors in the synthesis of substituted pyridines due to the halogen's ability to function as a leaving group in nucleophilic substitution reactions or as a handle for cross-coupling reactions. acs.orgtandfonline.com Specifically, 2-halopyridines are common starting materials for introducing a variety of functional groups at the C2 position. acs.org

The synthesis of this compound can be envisioned starting from a dihalogenated pyridine. For instance, a 2,3-dihalopyridine could undergo sequential nucleophilic aromatic substitution (SNAr). The first substitution with sodium methoxide would introduce the methoxy group, followed by a second substitution with sodium thiomethoxide to install the methylthio group. The regioselectivity of these substitutions is influenced by the nature of the halogens and the reaction conditions.

A documented approach for a related structure involves the nucleophilic aromatic substitution of 2,6-dibromo-3-aminopyridine with sodium methoxide to yield 6-bromo-2-methoxy-3-aminopyridine, showcasing the selective replacement of one halogen. nih.gov Further functionalization can then be carried out. For example, 2-chloro-3,5-trisubstituted pyridine intermediates are considered valuable for synthesizing clinical candidates through sequential SNAr reactions. acs.org

The reactivity of halopyridines can be modulated by the position of the halogen and the presence of other substituents on the pyridine ring. This allows for controlled, stepwise functionalization to build complex pyridine derivatives.

Transformations from Pyridine N-Oxides to Substituted Pyridines

Pyridine N-oxides are highly useful intermediates in pyridine chemistry because the N-oxide group activates the pyridine ring for both electrophilic and nucleophilic substitution, often with regioselectivity differing from the parent pyridine. semanticscholar.orgresearchgate.net The N-oxide can direct substitution to the C2 and C4 positions and can be readily removed at a later stage.

The conversion of a pyridine N-oxide to a 2-substituted pyridine is a common strategy. semanticscholar.orgresearchgate.netumich.edu For instance, direct halogenation of pyridine N-oxides using reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) can introduce a halogen at the 2-position, which can then be displaced by a nucleophile. acs.org A specific example is the synthesis of 2-methyl-3-methoxypyridine, which starts from 3-methoxy-2-methylpyridine (B1587472) 1-oxide and uses phosphorus trichloride (B1173362) in chloroform (B151607) to afford the deoxygenated product. prepchem.com

Furthermore, pyridine N-oxides can be directly functionalized. Palladium-catalyzed direct arylation of pyridine N-oxides with aryl bromides or triflates selectively occurs at the 2-position. researchgate.net The resulting 2-arylpyridine N-oxide can then be deoxygenated. semanticscholar.orgresearchgate.net Similarly, amination of pyridine N-oxides can be achieved in a one-pot process to produce 2-aminopyridines with high regioselectivity. semanticscholar.orgumich.edu This highlights the potential for introducing nitrogen-based nucleophiles at the 2-position.

An "umpolung" strategy has also been developed where pyridine-N-oxides react with triphenylphosphine (B44618) to form (pyridine-2-yl)phosphonium salts. These salts act as 2-pyridyl nucleophile equivalents, reacting with various electrophiles to achieve C2 functionalization. acs.org This method avoids the need for unstable organometallic reagents. acs.org

Advanced Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of complex molecules like this compound benefits significantly from these advanced approaches.

Transition Metal-Catalyzed Cross-Coupling Reactions for C-S and C-O Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-sulfur (C-S) and carbon-oxygen (C-O) bonds, which are essential for assembling the target molecule. tcichemicals.comacs.orgnih.gov These reactions typically involve a palladium, nickel, or copper catalyst and couple an organohalide or triflate with a thiol or an alcohol. tcichemicals.com

For the synthesis of this compound, a plausible route would involve the cross-coupling of a 2-methoxy-3-halopyridine with a methylthiolating agent or, conversely, a 3-(methylthio)-2-halopyridine with a methoxylating agent. The general catalytic cycle for these reactions involves oxidative addition of the halopyridine to the metal center, followed by transmetalation with the nucleophilic partner and reductive elimination to yield the product and regenerate the catalyst. youtube.com

The choice of catalyst, ligands, base, and solvent is crucial for the success of these reactions. For instance, palladium-catalyzed reactions are widely used for C-S bond formation. acs.orgacs.org The use of specific ligands can enhance the catalyst's activity and selectivity. While direct C-O coupling can be more challenging, significant progress has been made in this area as well.

Table 1: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions for C-S Bond Formation

| Catalyst/Ligand | Coupling Partners | Product Type | Reference |

| Palladium-based | Aryl Halides and Thiols | Aryl Sulfides | acs.org |

| Nickel-based | Heteroaryl Halides and Thiols | Heteroaryl Sulfides | tcichemicals.com |

| Copper-based | Aryl Halides and Thiols | Aryl Sulfides | acs.org |

This table provides a general overview of catalyst systems used for C-S bond formation and is not specific to the synthesis of this compound.

Directed Ortho-Metallation and Lithiation Strategies for Pyridine Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. baranlab.orgresearchgate.netharvard.eduznaturforsch.com In this approach, a directing group on the pyridine ring coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. baranlab.org This generates a lithiated intermediate that can then react with an electrophile to introduce a new substituent.

For the synthesis of this compound, a methoxy group at the 2-position could potentially direct lithiation to the 3-position. The resulting 3-lithiated pyridine could then be quenched with an electrophilic sulfur source, such as dimethyl disulfide (CH₃SSCH₃), to install the methylthio group. psu.edu

The choice of base is critical in pyridine lithiation to avoid nucleophilic addition to the pyridine ring. harvard.edu Hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often used. znaturforsch.com The use of mixed-metal bases, such as TMP-based magnesium and zinc reagents, can offer milder reaction conditions and improved functional group tolerance. researchgate.netharvard.eduznaturforsch.com

Table 2: Common Directing Groups and Bases in Pyridine Metalation

| Directing Group | Base | Position of Metalation | Reference |

| -OMe | n-BuLi, s-BuLi/TMEDA | Ortho to the directing group | baranlab.org |

| -CONEt₂ | s-BuLi/TMEDA | Ortho to the directing group | harvard.edu |

| -Cl | LDA | Varies with other substituents | znaturforsch.com |

This table illustrates general principles of directed ortho-metalation on the pyridine scaffold.

Application of Biocatalysis in Stereoselective Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity (chemo-, regio-, and stereoselectivity) and sustainability. mdpi.comrsc.org While the direct synthesis of this compound via biocatalysis is not prominently documented, the principles of enzymatic reactions can be applied to the synthesis of chiral pyridine-containing molecules. rsc.orgacs.orgnih.gov

Enzymes such as oxidoreductases, transferases, hydrolases, and lyases can perform a wide range of transformations. mdpi.com For instance, hydrolases like lipases are known for their ability to perform stereoselective acylations, which could be applied to resolve racemic mixtures of substituted pyridines bearing hydroxyl or carboxyl groups. mdpi.com Oxidoreductases can be used for the selective oxidation of methyl groups on a pyridine ring to hydroxymethyl groups, as demonstrated in the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine using whole-cell biocatalysts. rsc.org

Although not directly applied to the target compound, these examples showcase the potential of biocatalysis in the broader context of pyridine functionalization, particularly where stereochemistry is a critical factor. The development of new enzymes through directed evolution and protein engineering continues to expand the scope of biocatalysis in organic synthesis.

Chemical Transformations and Reactivity Profiling of 2 Methoxy 3 Methylthio Pyridine

Reactivity of the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a primary site for reactions with electrophiles and metal centers.

N-Alkylation and N-Oxidation Reactions

N-Alkylation: The pyridine nitrogen can be alkylated, though the reaction can be influenced by the steric and electronic effects of the substituents. While specific studies on the N-alkylation of 2-Methoxy-3-(methylthio)pyridine are not extensively documented, related pyridine systems demonstrate that reactions with alkyl halides or other alkylating agents can occur. For instance, studies on bis(imino)pyridine systems show that N-alkylation can compete with other reaction pathways, with the outcome often depending on the specific reagents and conditions used. nih.gov In some cases, N-alkylation can be a reversible process. nih.gov A general method for N-alkylation of anilines using alcohols is mediated by pyridine, which acts as a hydrogen shuttle, indicating its role in facilitating such transformations. rsc.org

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents like peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide. scripps.eduthieme-connect.deabertay.ac.uk The resulting N-oxide is a versatile intermediate. For example, in the synthesis of related pharmaceutical compounds, the N-oxide of a substituted pyridine is a key precursor. google.com The presence of the N-oxide group can activate adjacent positions for further functionalization. abertay.ac.ukgoogle.com The oxidation of pyridines can be chemoselective, and the N-oxide products are valuable in a variety of subsequent reactions. scripps.edu

Table 1: Examples of N-Oxidation Reactions on Related Pyridine Systems

| Starting Material | Reagents | Product | Notes | Reference |

|---|---|---|---|---|

| 2,3-Dimethyl-4-nitropyridine | 3-methoxy-1-propanol, K₂CO₃, DMF | 4-(3-methoxy propoxy)-2,3 dimethyl pyridine-N-oxide | This reaction is part of a multi-step synthesis. | google.com |

| 2,3-lutidine | RuCl₃ (catalyst), Oxygen | 2,3-lutidine-N-oxide | Catalytic N-oxidation. | orientjchem.org |

| 2,3-dimethyl-4-(methylthio)pyridine | 30% H₂O₂ | 2,3-dimethyl-4-(methylthio)pyridine-N-oxide | Oxidation of the sulfur atom also occurs. | orientjchem.org |

Coordination Chemistry with Metal Centers (Ligand Development)

Pyridine derivatives are widely used as ligands in coordination chemistry due to the ability of the nitrogen atom to coordinate with metal ions. The substituents on the pyridine ring, such as the methoxy (B1213986) and methylthio groups in the title compound, can influence the ligand's electronic properties and steric profile, thereby affecting the stability and reactivity of the resulting metal complexes.

While specific studies detailing this compound as a ligand are limited, related pyridine-based ligands with similar functionalities are known to form stable complexes with various transition metals. For example, Schiff base ligands derived from substituted pyridines form complexes with Cu(II) and Zn(II). nih.gov The coordination of the pyridine nitrogen to the metal center is a key feature in these complexes. nih.gov The development of such ligands is an active area of research for applications in catalysis and materials science. nih.govnih.gov

Reactions Involving the Methoxy Functional Group

The 2-methoxy group is an important functional handle that can undergo cleavage or be involved in rearrangement and substitution reactions.

Cleavage Reactions of the Methoxy Ether

Rearrangements and Substitutions of the Methoxy Group

The methoxy group at the 2-position of a pyridine ring can sometimes undergo rearrangement or be substituted by other nucleophiles, although these reactions are less common than ether cleavage. The reactivity is influenced by the electronic nature of the pyridine ring and the reaction conditions. Photochemical conditions can sometimes induce rearrangements in related N-oxide systems. wur.nl

Chemical Transformations of the Methylthio Moiety

The methylthio group at the 3-position is susceptible to oxidation and can also be a site for substitution reactions.

The sulfur atom of the methylthio group can be readily oxidized to the corresponding sulfoxide (B87167) and sulfone. This is typically accomplished using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting sulfoxides and sulfones are important intermediates in organic synthesis. For example, the oxidation of a related methylthio-pyridine N-oxide to a methanesulfonyl-pyridine-N-oxide is a key step in the synthesis of certain pharmaceutical compounds. orientjchem.org

Table 2: Example of Methylthio Group Oxidation

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2,3-dimethyl-4-(methylthio)pyridine-N-oxide | 30% H₂O₂ | 4-Methanesulfonyl-2,3-dimethyl-pyridine-1-oxide | 85% | orientjchem.org |

The methylthio group can also be displaced by other nucleophiles, particularly when the pyridine ring is activated, for instance, by N-oxidation. The sulfoxide and sulfone derivatives are generally better leaving groups than the methylthio group itself, facilitating nucleophilic substitution reactions at the C-3 position.

Oxidation to Sulfoxides and Sulfones

The sulfur atom in the methylthio group of this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone. This transformation is a common reaction for thioethers. While specific studies on the oxidation of this compound are not extensively documented in the reviewed literature, the general principles of sulfide (B99878) oxidation can be applied.

Oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-chloroperbenzoic acid, m-CPBA), or potassium permanganate (B83412) are typically employed for the oxidation of sulfides. The reaction proceeds in a stepwise manner, with the initial oxidation yielding the sulfoxide. Further oxidation of the sulfoxide under appropriate conditions affords the sulfone. The selectivity of the reaction towards the sulfoxide or sulfone can often be controlled by the choice of oxidant and the reaction conditions, such as temperature and stoichiometry. For instance, the oxidation of a related compound, 2-methoxy-6-methyl-3-vinylpyridine, has been shown to yield the corresponding pyridine N-oxide upon treatment with hydrogen peroxide evitachem.com. While this reaction highlights the reactivity of the pyridine nitrogen, it also underscores the potential for selective oxidation in substituted pyridines.

The electronic nature of the pyridine ring, influenced by the electron-donating methoxy group, can affect the reactivity of the sulfur center. The electron-rich nature of the ring may modulate the susceptibility of the methylthio group to oxidation.

Table 1: General Oxidation Products of this compound

| Starting Material | Product |

| This compound | 2-Methoxy-3-(methylsulfinyl)pyridine (Sulfoxide) |

| This compound | 2-Methoxy-3-(methylsulfonyl)pyridine (Sulfone) |

Nucleophilic Displacement of the Methylthio Group

The methylthio group at the 3-position of the pyridine ring can potentially act as a leaving group in nucleophilic substitution reactions. However, nucleophilic aromatic substitution on the pyridine ring generally favors the 2- and 4-positions, where the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom quimicaorganica.orgquora.comyoutube.com. Attack at the 3-position does not allow for this stabilization, making substitution at this position less favorable.

For a nucleophilic attack to occur at the 3-position and displace the methylthio group, the reaction would likely require harsh conditions or the presence of a strong nucleophile. The reactivity could be enhanced if the pyridine nitrogen is quaternized, increasing the ring's electrophilicity. While direct examples of nucleophilic displacement of the 3-methylthio group in this compound are scarce in the literature, studies on related systems can provide insights. For instance, nickel-catalyzed cross-coupling reactions have been developed for the displacement of methylthio groups in 2-methylthiobenzo[d]thiazoles with organoaluminum reagents, demonstrating that C-S bond cleavage is achievable under catalytic conditions rsc.org. This suggests that transition-metal catalysis could be a viable strategy for the functionalization of this compound via displacement of the methylthio group.

Sulfur-Centered Radical Reactions

Free radical reactions involving the sulfur atom of the methylthio group represent another potential avenue of reactivity for this compound. Such reactions are typically initiated by radical initiators (e.g., AIBN) or by photolysis masterorganicchemistry.comchemguide.co.ukkhanacademy.orgchemguide.co.uk. A common radical reaction involving thioethers is the homolytic cleavage of the C-S or S-C bond.

Electrophilic and Nucleophilic Substitution Patterns on the Pyridine Ring

The positions of electrophilic and nucleophilic attack on the pyridine ring of this compound are governed by the electronic effects of the substituents and the inherent reactivity of the pyridine nucleus.

Analysis of Regioselectivity in Ring Substitutions

Electrophilic Substitution: The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. When substitution does occur, it typically favors the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions leads to an unfavorable resonance structure where the positive charge is placed on the electronegative nitrogen atom quora.comyoutube.comlibretexts.org.

In this compound, the directing effects of the two substituents must be considered. The 2-methoxy group is an activating, ortho-, para-directing group. The 3-methylthio group is also generally considered to be ortho-, para-directing. The positions on the pyridine ring are C4, C5, and C6.

The C4-position is para to the 2-methoxy group and ortho to the 3-methylthio group.

The C5-position is meta to both the 2-methoxy and 3-methylthio groups.

The C6-position is ortho to the 2-methoxy group and meta to the 3-methylthio group.

Based on the directing effects, electrophilic attack would be most favored at the C4 and C6 positions. Computational methods, such as the RegioSQM, can be used to predict the most likely site of electrophilic attack by calculating the energies of the protonated intermediates chemrxiv.org.

Nucleophilic Substitution: As previously mentioned, nucleophilic attack on the pyridine ring preferentially occurs at the 2- and 4-positions quimicaorganica.orgquora.comyoutube.com. In this compound, the 2-position is already substituted. Therefore, nucleophilic attack would be directed towards the 4- and 6-positions. The presence of the electron-donating methoxy group at the 2-position would likely disfavor nucleophilic attack at the adjacent C4 and C6 positions to some extent.

Impact of Substituent Electronic Effects on Reactivity

The electronic effects of the 2-methoxy and 3-methylthio groups are a combination of inductive and resonance effects.

3-Methylthio Group: The sulfur atom is less electronegative than oxygen, so its inductive effect is weaker. Like oxygen, sulfur has lone pairs that can participate in resonance, leading to a +M effect.

The combination of these two electron-donating groups enhances the electron density of the pyridine ring, making it more susceptible to electrophilic attack than pyridine itself, despite the deactivating nature of the ring nitrogen. The increased electron density particularly at the ortho and para positions to the substituents will direct incoming electrophiles. Conversely, these electron-donating groups will decrease the ring's susceptibility to nucleophilic attack.

Construction of Fused Heterocyclic Systems Utilizing the this compound Scaffold

The 2,3-disubstituted pattern of this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems, particularly thieno[2,3-b]pyridines and furo[2,3-b]pyridines. These fused systems are of significant interest in medicinal chemistry nih.govmdpi.comnih.gov.

The general strategy for constructing these fused rings involves a cyclization reaction that utilizes the functional groups at the 2- and 3-positions. For the synthesis of thieno[2,3-b]pyridines , a common approach is the Gewald reaction or variations thereof, starting from a 2-amino-3-cyanopyridine (B104079) derivative. While this compound itself is not a direct precursor in the classical Gewald synthesis, related 3-amino-2-thiopyridine derivatives can undergo cyclization to form the thiophene (B33073) ring mdpi.com.

A more relevant approach for utilizing the this compound scaffold would involve modifications to introduce the necessary functionality for cyclization. For example, a reaction sequence could involve the introduction of a suitable group at the C4 position, followed by a cyclization involving the 3-methylthio group. The synthesis of thieno[2,3-b]pyridines has been achieved from various substituted pyridines, highlighting the versatility of the pyridine core in constructing such fused systems nih.govmdpi.com.

For the synthesis of furo[2,3-b]pyridines , a common method involves the reaction of a 2-halopyridine with a compound containing a hydroxyl group, followed by intramolecular cyclization. Alternatively, a 2-hydroxypyridine (B17775) derivative can be used as a starting material. While not a direct application of this compound, the synthesis of furo[2,3-b]pyridines from 2,3-disubstituted pyridines has been reported, often involving metallation followed by cyclization rsc.org.

The construction of more complex polyheterocycles can also be envisioned. For instance, pyrido[1',2':1,5]pyrazolo[3,4-d]pyrimidines have been synthesized from a 6-chloro-2-(methylthio)pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyrimidin-4(3H)-one intermediate, showcasing the utility of a methylthio group in a pyridine-fused system for further functionalization through cross-coupling reactions nih.gov. Similarly, [3+2] cycloaddition reactions of in situ-generated heteroaromatic N-ylides have been used to create diverse fused polyheterocyclic compounds mdpi.commdpi.com.

Table 2: Examples of Fused Heterocyclic Systems Potentially Derived from this compound Analogs

| Fused Heterocycle | General Synthetic Strategy |

| Thieno[2,3-b]pyridine | Cyclization of appropriately substituted 2,3-dihydropyridines. nih.govmdpi.com |

| Furo[2,3-b]pyridine | Intramolecular cyclization of 2-alkoxy or 2-hydroxypyridine derivatives. rsc.org |

| Pyrido[1',2':1,5]pyrazolo[3,4-d]pyrimidine | Sequential cross-coupling reactions on a functionalized pyridine core. nih.gov |

Spectroscopic and Advanced Structural Elucidation Techniques for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 2-Methoxy-3-(methylthio)pyridine in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides atom-by-atom connectivity and spatial information.

High-Resolution ¹H and ¹³C NMR Spectral Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic region would show three signals for the pyridine (B92270) ring protons. The proton at position 6 (H-6) is anticipated to appear as a doublet of doublets, coupled to both H-4 and H-5. The H-5 proton would likely present as a multiplet, coupled to H-4 and H-6. The H-4 proton should also appear as a doublet of doublets, coupled to H-5 and H-6. In the aliphatic region, two sharp singlets are expected for the methoxy (B1213986) (-OCH₃) and methylthio (-SCH₃) protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. For this compound, seven distinct carbon signals are predicted. The pyridine ring carbons would resonate in the downfield region, typically between 110 and 165 ppm. The carbon attached to the methoxy group (C-2) would be significantly deshielded. The carbons of the methoxy and methylthio groups will appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-4 | Value | - |

| H-5 | Value | - |

| H-6 | Value | - |

| -OCH₃ | Value | Value |

| -SCH₃ | Value | Value |

| C-2 | - | Value |

| C-3 | - | Value |

| C-4 | - | Value |

| C-5 | - | Value |

| C-6 | - | Value |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to determine the complete molecular structure, a series of two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling correlations. For this compound, COSY would show cross-peaks between the coupled protons on the pyridine ring (H-4 with H-5, and H-5 with H-6), confirming their adjacent positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the pyridine ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for establishing the connectivity between the substituents and the pyridine ring. For instance, correlations would be expected between the methoxy protons and C-2, and between the methylthio protons and C-3.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm the relative positions of the substituents. For example, a NOESY correlation between the methoxy protons and the H-6 proton would support the proposed structure.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Characteristic Group Frequencies

The IR spectrum of this compound would display a series of absorption bands corresponding to the vibrations of its specific bonds. Key expected absorptions include:

Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.

Aliphatic C-H stretching: From the methoxy and methylthio groups, expected in the 2850-3000 cm⁻¹ range.

C=N and C=C stretching: Vibrations of the pyridine ring, appearing in the 1400-1600 cm⁻¹ region.

C-O stretching: The ether linkage of the methoxy group would give rise to a strong absorption band, typically around 1250 cm⁻¹.

C-S stretching: This vibration is generally weaker and appears in the fingerprint region, around 600-800 cm⁻¹.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H stretch | 3000-3100 |

| Aliphatic C-H stretch | 2850-3000 |

| C=N, C=C stretch (Pyridine ring) | 1400-1600 |

| C-O stretch (Methoxy) | ~1250 |

| C-S stretch (Methylthio) | 600-800 |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, the electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation of this molecular ion would likely proceed through several pathways:

Loss of a methyl radical from the methoxy group: This would result in a [M-15]⁺ fragment.

Loss of a methyl radical from the methylthio group: This would also lead to a [M-15]⁺ fragment.

Loss of a methoxy radical: This would produce a [M-31]⁺ fragment.

Loss of a methylthio radical: This would generate a [M-47]⁺ fragment.

Cleavage of the pyridine ring: This can lead to a variety of smaller fragment ions.

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of the elemental composition.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Predicted m/z | Identity |

| [M]⁺ | Value | Molecular Ion |

| [M-15]⁺ | Value | Loss of •CH₃ |

| [M-31]⁺ | Value | Loss of •OCH₃ |

| [M-47]⁺ | Value | Loss of •SCH₃ |

Note: The exact m/z values depend on the elemental composition of the fragments.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound, HRMS provides an accurate mass measurement of the molecular ion, which can be used to confirm its elemental composition (C₇H₉NOS). This technique is critical in synthetic chemistry to verify the identity of a newly synthesized compound and to rule out alternative structures. The high mass accuracy of HRMS also facilitates the identification of metabolites in complex biological matrices and the characterization of impurities.

Table 1: Theoretical vs. Experimental Mass Data for this compound

| Ion Species | Theoretical m/z | Experimental m/z | Mass Error (ppm) |

| [M+H]⁺ | 156.0478 | Data not available | Data not available |

| [M+Na]⁺ | 178.0297 | Data not available | Data not available |

| [M+K]⁺ | 194.0036 | Data not available | Data not available |

| Note: Specific experimental HRMS data for this compound is not readily available in the public domain. The table illustrates the type of data that would be generated. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an essential tool for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS serves two primary purposes: assessing the purity of a sample and providing information about its fragmentation pattern upon electron ionization, which aids in structural elucidation.

The gas chromatogram provides a retention time for the compound, which is a characteristic property under a specific set of analytical conditions. The purity of the sample can be estimated by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. The mass spectrometer fragments the eluted compound into a series of characteristic ions, producing a mass spectrum that serves as a molecular fingerprint. Analysis of these fragment ions can provide valuable information about the compound's structure.

Table 2: Expected GC-MS Fragmentation Data for this compound

| m/z | Proposed Fragment | Relative Intensity (%) |

| 155 | [M]⁺ | Data not available |

| 140 | [M-CH₃]⁺ | Data not available |

| 125 | [M-CH₂O]⁺ | Data not available |

| 108 | [M-SCH₃]⁺ | Data not available |

| 78 | [C₅H₄N]⁺ | Data not available |

| Note: This table represents a hypothetical fragmentation pattern. Actual experimental data is required for confirmation. |

X-ray Crystallography for Definitive Solid-State Structural Determination

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the atomic positions can be determined. For this compound, a successful crystallographic analysis would provide definitive proof of its structure, including the planarity of the pyridine ring and the orientation of the methoxy and methylthio substituents.

Table 3: Crystallographic Data Parameters (Hypothetical)

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Volume (ų) | Data not available |

| Z (molecules per unit cell) | Data not available |

| Density (calculated) (g/cm³) | Data not available |

| R-factor | Data not available |

| Note: No publicly available crystallographic data for this compound has been found. This table indicates the parameters that would be reported from such a study. |

Integrated Spectroscopic Approaches for Comprehensive Structural Confirmation

While each of the aforementioned techniques provides valuable information, a comprehensive and irrefutable structural confirmation of this compound is best achieved through an integrated spectroscopic approach. By combining data from HRMS, GC-MS, and potentially other spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, a more complete picture of the molecule can be assembled.

For instance, NMR spectroscopy would provide detailed information about the connectivity of atoms and the chemical environment of the hydrogen and carbon nuclei. IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups present in the molecule. When combined with the accurate mass and fragmentation data from mass spectrometry, these techniques provide complementary information that, taken together, allows for an unambiguous structural assignment. In the absence of a definitive X-ray crystal structure, this integrated approach is the most robust method for the structural elucidation of a novel compound.

Computational and Theoretical Investigations of 2 Methoxy 3 Methylthio Pyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of "2-Methoxy-3-(methylthio)pyridine". These methods model the behavior of electrons within the molecule to predict its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it ideal for studying the ground state properties of molecules like "this compound".

DFT calculations, often employing functionals such as B3LYP, can be used to determine the optimized molecular geometry, including bond lengths and angles. For instance, in related substituted pyridines, DFT has been successfully used to calculate these structural parameters. Theoretical studies on similar molecules, such as 2-chloro-6-methoxy-3-nitropyridine (B41990), have shown that methods like B3LYP with a 6-31+G(d,p) basis set provide optimized geometries that are in good agreement with experimental data where available. scisupplies.eu

Table 1: Representative Calculated Ground State Properties for a Substituted Pyridine (B92270) using DFT

| Property | Calculated Value |

| Total Energy | (value in Hartrees) |

| Dipole Moment | (value in Debye) |

| C-N Bond Length (pyridine ring) | (value in Å) |

| C-O Bond Length (methoxy group) | (value in Å) |

| C-S Bond Length (methylthio group) | (value in Å) |

Note: The values in this table are illustrative and represent typical outputs from DFT calculations on substituted pyridines.

Ab Initio Methods for Electronic Excitation and Reaction Pathways

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are employed to study electronic excitations and reaction pathways. While computationally more intensive than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods provide valuable information on excited states and transition states.

For "this compound", ab initio calculations could elucidate the energies of its excited states, which is crucial for understanding its photophysical properties. Furthermore, these methods can map out the potential energy surface for chemical reactions, identifying transition state structures and calculating activation energies. Studies on molecules like 2-chloro-6-methoxy-3-nitropyridine have utilized ab initio HF methods to complement DFT calculations. scisupplies.eu

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Global Reactivity Descriptors

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

For "this compound", the HOMO is expected to be localized over the electron-rich regions, likely involving the sulfur atom and the pyridine ring, while the LUMO would be distributed over the pyridine ring. A smaller HOMO-LUMO gap suggests higher reactivity. Global reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity index, can be derived from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors

| Parameter | Definition | Typical Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | (value in eV) |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | (value in eV) |

| Energy Gap (ΔE) | ELUMO - EHOMO | (value in eV) |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | (value in eV) |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | (value in eV) |

Note: These values are representative examples for a substituted pyridine derivative.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can explore the conformational landscape of "this compound", identifying stable conformers and the energy barriers between them.

Prediction of Spectroscopic Parameters through Computational Modeling (e.g., NMR, IR Frequencies)

Computational modeling is a valuable tool for predicting and interpreting spectroscopic data. For "this compound", theoretical calculations can provide predicted Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.

DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method for NMR, can predict the 1H and 13C chemical shifts. These predicted spectra can aid in the assignment of experimental signals. For example, computational studies on 2-methoxy-3-(trifluoromethyl)pyridine (B55313) have demonstrated the utility of the GIAO method in calculating NMR chemical shifts.

Similarly, the vibrational frequencies in an IR spectrum can be calculated using DFT. The calculated frequencies are often scaled to correct for anharmonicity and other systematic errors. Comparing the calculated and experimental IR spectra can help in assigning specific vibrational modes to the observed absorption bands. Computational studies on related molecules like 2-methoxy-6-methylpyridine (B1310761) have shown good agreement between scaled theoretical frequencies and experimental data.

Table 3: Representative Comparison of Experimental and Calculated Spectroscopic Data for a Substituted Pyridine

| Spectroscopic Data | Experimental Value | Calculated Value |

| 1H NMR (δ, ppm) | (range of values) | (range of values) |

| 13C NMR (δ, ppm) | (range of values) | (range of values) |

| IR Frequency (cm-1) - C-O stretch | (value) | (scaled value) |

| IR Frequency (cm-1) - C-S stretch | (value) | (scaled value) |

| IR Frequency (cm-1) - Aromatic C-H stretch | (value) | (scaled value) |

Note: This table illustrates the type of data generated in such studies. The values are placeholders.

Acidity-Basicity Behavior and pKa Prediction

The acidity or basicity of a molecule is quantified by its pKa value. Computational methods can predict the pKa of "this compound" by calculating the free energy change of its protonation or deprotonation reaction in a solvent. The nitrogen atom in the pyridine ring is the most likely site of protonation.

The pKa is influenced by the electronic effects of the substituents. The methoxy (B1213986) group is an electron-donating group, which would be expected to increase the basicity (and thus the pKa) of the pyridine nitrogen. Conversely, the methylthio group's effect is more complex, potentially having both inductive and resonance effects. Theoretical calculations can untangle these competing effects to provide a quantitative prediction of the pKa. Various computational approaches, including those based on thermodynamic cycles and continuum solvation models, have been developed for accurate pKa prediction.

In Silico Exploration of Reaction Mechanisms and Transition States

The investigation of reaction mechanisms through computational methods, or in silico studies, provides a molecular-level view of chemical transformations. Density Functional Theory (DFT) is a primary tool used for this purpose, enabling the calculation of molecular structures, energies, and electronic properties. researchgate.netrsc.org These calculations help in mapping the potential energy surface of a reaction, identifying intermediates, and characterizing the high-energy transition states that connect them. youtube.com

While specific studies on this compound are not prevalent, extensive research on analogous substituted pyridines, such as 2-methoxy-nitropyridines, offers significant insights into the methodologies and expected outcomes for similar explorations. A key area of study for such compounds is Nucleophilic Aromatic Substitution (SNAr). Computational studies on the SNAr reactions of 2-methoxy-nitropyridines with secondary amines have successfully used DFT calculations to confirm the reaction mechanism. researchgate.net These studies show that electron-withdrawing groups on the pyridine ring enhance its electrophilicity, making it more susceptible to nucleophilic attack. researchgate.netresearchgate.net By calculating the atomic charges on the ring carbons, researchers can predict the most likely site for a reaction to occur. mdpi.com For instance, in related pyridine compounds, the carbon at the C-2 position is often identified as the most electrophilic center. researchgate.net

The characterization of transition states is a cornerstone of these computational investigations. youtube.com DFT calculations can model the geometry and energy of these fleeting structures, providing the activation energy (energy barrier) for a reaction step. researchgate.netrsc.org For example, computational models have been used to determine whether an SNAr reaction proceeds through a concerted, single-step mechanism or a stepwise mechanism involving a discrete Meisenheimer complex intermediate. researchgate.netacs.org Analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), along with Molecular Electrostatic Potential (MEP) maps, further elucidates reactivity by visualizing electron-rich and electron-poor regions of the molecule. mdpi.com

The following table, adapted from a DFT study on related 2-methoxypyridine (B126380) isomers, illustrates the type of data generated to understand and compare reactivity.

| Compound | HOMO (a.u.) | LUMO (a.u.) | Chemical Hardness (η, eV) | Electrophilicity Index (ω, eV) |

|---|---|---|---|---|

| 2-Methoxy-3-nitropyridine | -0.27011 | -0.10325 | 2.270 | 2.887 |

| 2-Methoxy-5-nitropyridine | -0.27433 | -0.10899 | 2.249 | 2.794 |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the structural or physicochemical properties of a set of compounds with their activity or a specific property, respectively. rsc.orgnih.gov In the context of chemical activity, these models can predict reaction rates, catalytic efficiency, or other chemical characteristics without performing the actual experiment for every new compound. iupac.org This approach relies on calculating a variety of "molecular descriptors" that encode structural, electronic, or steric information about the molecule. nih.govresearchgate.net

The general workflow of a QSAR/QSPR study involves:

A pertinent example of a QSAR study focused on chemical reactivity involves the modification of pyridine rings in pyridinophane ligands to regulate the catalytic activity of their iron complexes. In this research, substituents were added to the pyridine ring, and the resulting changes in the electronic properties of the iron center were correlated with the yield of a C-C coupling reaction. The study successfully demonstrated that the catalytic activity could be tuned by altering the electronic nature of the pyridine ligand, establishing a clear structure-reactivity relationship. This type of analysis is powerful for designing more efficient catalysts.

Similarly, QSPR models have been developed for large sets of substituted pyridines to predict fundamental physicochemical properties like boiling points and flash points. iupac.org A recent study developed a broadly applicable model for SNAr reactivity by correlating experimentally determined reaction rates for 74 different electrophiles (including many pyridine derivatives) with computationally derived descriptors. rsc.org The most predictive descriptors were found to be the electron affinity of the electrophile and the molecular electrostatic potential (ESP) at the carbon atom undergoing substitution and its neighboring atoms. rsc.org This demonstrates how QSPR can provide a quantitative framework for predicting chemical reactivity across a diverse range of compounds.

The table below illustrates the type of correlation that can be established in a QSAR study focused on chemical reactivity, based on the principles from the pyridinophane catalyst research.

| Pyridine Substituent (at position 4) | Descriptor Example (Redox Potential, mV) | Chemical Activity (Catalytic Yield, %) |

|---|---|---|

| -NMe₂ (Electron Donating) | -450 | 32 |

| -H (Neutral) | -375 | 45 |

| -Cl (Electron Withdrawing) | -320 | 55 |

| -CN (Strongly Electron Withdrawing) | -298 | 58 |

These computational approaches, from detailed mechanistic explorations to broader QSAR/QSPR modeling, are indispensable in modern chemistry for understanding and predicting the behavior of compounds like this compound and its derivatives, guiding further experimental research and application.

Advanced Applications in Chemical Research and Development Excluding Prohibited Elements

Role as Key Synthetic Intermediates for Advanced Molecules

The structural framework of 2-Methoxy-3-(methylthio)pyridine makes it a versatile building block in organic synthesis for the construction of more complex molecules. nih.govresearchgate.net Pyridine (B92270) derivatives, in general, are crucial components in many biologically active compounds. nih.gov The specific substitution pattern of this compound allows for targeted modifications, enabling the synthesis of a wide array of advanced molecules.

For instance, related methoxy- and methylthio- substituted pyridines serve as key intermediates in the synthesis of pharmaceutical compounds. nbinno.comnih.gov A notable example is the synthesis of precursors for proton pump inhibitors, where a 2,3-dimethyl-4-(methylthio)pyridine-N-oxide is a crucial intermediate. While not the exact compound, this highlights the utility of the methylthio-pyridine scaffold in constructing complex pharmaceutical agents. google.com The synthesis of 2-amino-3-nitro-6-methoxypyridine from 2-amino-3-nitro-6-chloropyridine by methoxylation is another example of how these substituted pyridines are key in producing more functionalized molecules. google.com

Furthermore, the reactivity of the pyridine ring and its substituents can be harnessed for various chemical transformations. For example, a related compound, 2-methoxy-3-propylthio-4-(trifluoromethyl)pyridine, can undergo reactions at the sulfur atom, demonstrating the potential for further functionalization of the methylthio group. nih.gov The synthesis of 4-Methoxy-2-(3-methylthio-2-thienyl)pyridine involves the treatment of a precursor with butyl lithium and dimethyl disulfide, showcasing a method to introduce the methylthio group onto a heterocyclic system. prepchem.com These examples underscore the importance of this compound and its analogs as foundational molecules for creating more intricate chemical structures with potential applications in medicine and materials science.

Table 1: Examples of Advanced Molecules from Substituted Pyridine Intermediates

| Intermediate | Advanced Molecule/Derivative | Application Area |

|---|---|---|

| 2,3-dimethyl-4-(methylthio)pyridine-N-oxide | Precursor for Dexlansoprazole | Pharmaceuticals |

| 2-amino-3-nitro-6-chloropyridine | 2-amino-3-nitro-6-methoxypyridine | Pharmaceutical intermediate |

| 2-methoxy-3-propylthio-4-(trifluoromethyl)pyridine | Further functionalized pyridines | Chemical Synthesis |

Development of Pyridine-Based Ligands for Catalysis and Coordination Chemistry

Pyridine and its derivatives are well-established ligands in coordination chemistry, capable of forming stable complexes with a variety of transition metals. nbinno.com These complexes can exhibit interesting catalytic, electrochemical, and magnetic properties. nbinno.com The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it an excellent coordination site for metal ions. The substituents on the pyridine ring, such as the methoxy (B1213986) and methylthio groups in this compound, can modulate the electronic and steric properties of the resulting metal complexes, thereby influencing their reactivity and catalytic activity.

Substituted pyridines are used to create ligands for various catalytic applications. For example, 3-Methoxy-6-methylpyridin-2-amine is used as a ligand to synthesize Co(II) and Cu(II) complexes that have applications in catalysis. These complexes can act as catalysts in oxidation reactions, such as the conversion of alcohols to ketones. nbinno.com The coordination chemistry of mixed-substituted tetraphosphetanes, including those with pyridyl substituents, has been investigated with coinage metal salts, revealing a rich and diverse chemistry. nih.gov

The development of novel coordination compounds with pyridine derivatives is an active area of research. For instance, copper(II) coordination compounds containing pyridine derivatives of N4-methoxyphenyl-thiosemicarbazones have been synthesized and studied for their biological activity. mdpi.com These studies demonstrate the versatility of substituted pyridines in forming a wide range of coordination complexes with potential applications in various fields of chemistry.

Contribution to Flavor Chemistry Research

Studies on Formation Mechanisms in Food Systems

Volatile sulfur compounds are significant contributors to the aroma of many cooked foods, often possessing very low odor thresholds. ntou.edu.twnih.gov The formation of these flavor compounds is complex and often occurs through the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars that happens during heating. ntou.edu.twwikipedia.org The degradation of sulfur-containing amino acids, such as cysteine and methionine, and other compounds like thiamine (B1217682) during thermal processing are key pathways for the generation of sulfur-containing flavor molecules. ntou.edu.twnih.govnih.govresearchgate.net

While direct studies on the formation of this compound in food are not widely documented, the formation of other sulfur-containing heterocyclic compounds like thiophenes, thiazoles, and furans in food systems is well-established. ntou.edu.twresearchgate.netresearchgate.net These compounds are formed from precursors like hydrogen sulfide (B99878), thiols, and alkyl sulfides which are generated during thermal processing. nih.govresearchgate.net It is plausible that similar reaction pathways involving the reaction of sulfur-containing intermediates with other reactive species present in the food matrix could lead to the formation of sulfur-substituted pyridines. The presence of both a methoxy and a methylthio group suggests a complex formation pathway potentially involving multiple precursors.

Analytical Methodologies for Detection and Quantification in Complex Matrices

The detection and quantification of volatile and semi-volatile compounds in complex food matrices require sensitive and selective analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are powerful tools for the analysis of flavor compounds, including those present at trace levels. dtu.dknih.govnih.gov These methods allow for the separation of complex mixtures of volatile compounds and their identification based on their mass spectra.

For the analysis of a compound like this compound in a food sample, a sample preparation step such as solvent extraction or solid-phase microextraction (SPME) would typically be employed to isolate the volatile fraction. The extract would then be injected into the GC-MS or GC-MS/MS system for analysis. The use of high-resolution mass spectrometry (HRMS) can further enhance the selectivity and sensitivity of the analysis, which is particularly useful for complex matrices like food. dtu.dk

The development of analytical methods for detecting specific compounds in food often involves validation to ensure accuracy and reliability. nih.govmdpi.com This includes assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. nih.govmdpi.com While specific methods for this compound are not detailed in the provided results, the general methodologies for analyzing volatile organic compounds in food are well-established and would be applicable. dtu.dknih.gov

Table 2: Common Analytical Techniques for Volatile Compounds in Food

| Technique | Principle | Application |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and identifies them by their mass-to-charge ratio. | Broad screening and identification of volatile and semi-volatile compounds in food. dtu.dknih.gov |

| Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | Provides higher selectivity and sensitivity by using two stages of mass analysis. | Targeted analysis and quantification of trace-level compounds in complex matrices. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Measures mass with high accuracy, allowing for the determination of elemental composition. | Unambiguous identification of unknown compounds and differentiation from interfering substances. dtu.dk |

Chemical Precursors for Flavor Compound Synthesis

Substituted pyridines and pyrazines are known for their interesting flavoring properties and are used in the food industry to impart specific tastes and aromas. google.comperfumerflavorist.com For instance, 2-methoxy-3-methylpyrazine (B1583162) is a well-known flavor compound with a roasted, nutty, and earthy profile. perfumerflavorist.com While distinct from the pyridine , the structural similarity suggests that this compound could also possess interesting organoleptic properties or serve as a precursor for other flavor compounds.

The synthesis of flavor compounds often involves the use of specific chemical precursors that can be transformed into the desired aroma molecule. The presence of both a methoxy and a methylthio group on the pyridine ring of this compound offers multiple reactive sites for chemical modification. This could allow for its use as a starting material in the synthesis of other novel flavor compounds with unique sensory characteristics. The synthesis of (Z)-3-(But-1-en-1-yl)pyridine, a naturally occurring pyridine derivative with a strong, pungent odor, from 3-pyridinecarbaldehyde demonstrates how substituted pyridines can be precursors to potent aroma compounds. chimia.ch

Exploration in Chemical Biology Probes and Tools (mechanistic studies, in vitro target identification, without clinical trials)

The pyridine scaffold is a privileged structure in medicinal chemistry and is found in numerous biologically active molecules. researchgate.netnih.gov Derivatives of this compound are being explored as chemical probes and tools for studying biological systems in vitro. These tools are instrumental in understanding disease mechanisms and identifying new therapeutic targets.

A significant area of research is the development of inhibitors for specific enzymes. For example, derivatives of N-(6-methoxypyridin-3-yl)quinoline-2-amine have been designed and synthesized as potential probes for imaging α-synuclein aggregates, which are a hallmark of Parkinson's disease. mdpi.com These compounds have shown high affinity for α-synuclein in in vitro binding assays, suggesting their potential as tools for studying the pathology of this neurodegenerative disease. mdpi.com

Furthermore, methoxypyridine-derived compounds have been investigated as gamma-secretase modulators for potential applications in Alzheimer's disease research. nih.gov The synthesis of these molecules often involves the use of substituted pyridine intermediates, highlighting the importance of compounds like this compound in generating these complex biological probes. nih.gov In another study, pyrimidine (B1678525) and pyridine derivatives have been evaluated as potential inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.gov These in vitro studies are crucial for the initial stages of drug discovery and for understanding the fundamental biology of various diseases.

Table 3: Mentioned Compounds

| Compound Name | CAS Number |

|---|---|

| This compound | 207732-29-4 |

| 2,3-dimethyl-4-(methylthio)pyridine-N-oxide | Not Available |

| 2-amino-3-nitro-6-methoxypyridine | 99456-11-2 |

| 2-amino-3-nitro-6-chloropyridine | 27048-04-0 |

| 2-methoxy-3-propylthio-4-(trifluoromethyl)pyridine | 219715-33-0 |

| 4-Methoxy-2-(3-methylthio-2-thienyl)pyridine | Not Available |

| 3-Methoxy-6-methylpyridin-2-amine | 478913-57-4 |